REACTION_CXSMILES
|
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](#[N:17])[CH:15]=[CH2:16].CO>O.C(O)(=O)C>[NH2:17][CH2:14][CH2:15][CH2:16][N:13]([CH2:3][CH2:2][CH2:1][NH2:13])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
670 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N
|
Name
|
|
Quantity
|
373 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
68 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCN(CCCCCCCCCCCC)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 373.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |